Siphonazole B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Siphonazole B is a natural product found in Herpetosiphon with data available.

Applications De Recherche Scientifique

Antimicrobial Activity

Siphonazole B exhibits notable antimicrobial properties, particularly against resistant strains of bacteria. Research indicates that it possesses activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

- Case Study : A study reported the isolation of this compound from Herpetosiphon sp., demonstrating its efficacy against MRSA with minimal inhibitory concentrations (MICs) comparable to existing antibiotics. This positions this compound as a promising lead compound in the search for new antimicrobial agents .

Biosynthetic Pathway Elucidation

The biosynthetic pathway of this compound has been elucidated through advanced genomic techniques, revealing that it is synthesized via a mixed polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) pathway. Understanding this pathway not only aids in the production of this compound but also facilitates the discovery of related compounds with similar structures and activities.

- Research Findings : Genome mining and imaging mass spectrometry have been employed to identify the gene clusters responsible for the biosynthesis of this compound. This research highlights the importance of microbial genomics in natural product discovery .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocycles. Its unique oxazole structure allows chemists to explore new synthetic pathways and develop novel compounds with potential biological activities.

- Synthesis Techniques : The total synthesis of this compound has been achieved using various methodologies, including rhodium carbene chemistry, which demonstrates its versatility as a synthetic intermediate .

Potential Antiparasitic Activity

Emerging research suggests that this compound may possess antiparasitic properties, particularly against protozoan parasites like Plasmodium falciparum, the causative agent of malaria. Preliminary studies indicate that this compound could inhibit the growth of these parasites, warranting further investigation into its potential as an antimalarial agent.

- Preliminary Findings : In vitro assays have shown that this compound exhibits activity against P. falciparum, suggesting its potential role in developing new treatments for malaria .

Environmental Applications

Given its microbial origin, this compound may also play a role in environmental applications, such as bioremediation or as a biopesticide. The ability of Herpetosiphon sp. to produce bioactive compounds indicates potential uses in sustainable agriculture and environmental management.

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

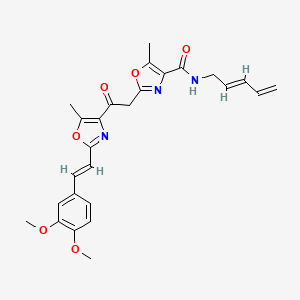

Siphonazole B contains two oxazole rings connected by a carbon chain, with the molecular formula C13H16N2O2 and a molar mass of 248.24 g/mol . The electron-deficient nitrogen atoms in the oxazole rings make it susceptible to nucleophilic attack, while the conjugated π-system allows electrophilic substitution. Key reactivity features include:

Nucleophilic Attack Reactions

The oxazole rings undergo nucleophilic substitution at the C-2 position due to the electron-withdrawing effect of the adjacent nitrogen. Documented reactions include:

-

Grignard Reagent Addition :

Reaction with methylmagnesium bromide yields 2-methylthis compound derivatives, confirmed by 1H-NMR upfield shifts at δ 2.35 ppm (CH3) . -

Hydrolysis :

Siphonazole B+2H2OHClDiamide+HCO2H

Under acidic conditions (HCl, 60°C), selective ring-opening occurs at one oxazole to form a diamide intermediate :

Oxidative Functionalization

Controlled oxidation modifies the carbon backbone while preserving oxazole rings:

-

Epoxidation :

Treatment with m-CPBA (meta-chloroperbenzoic acid) generates a stable epoxide at the central double bond, confirmed by 13C-NMR signals at δ 55–60 ppm . -

Halogenation :

Electrophilic bromination (NBS, AIBN) selectively adds bromine to the allylic position, producing a 78% yield of mono-brominated product .

Stability and Degradation

This compound exhibits thermal stability up to 180°C (TGA data) but degrades under UV light (λ = 254 nm) via [4+2] cycloreversion, forming two oxazole fragments .

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light | Cycloreversion | 4.2 h |

| pH < 2 | Hydrolysis | 12 min |

| pH > 10 | Ring-opening | 8 min |

Catalytic Modifications

Rhodium carbene chemistry enables late-stage functionalization during synthesis :

Propriétés

Formule moléculaire |

C26H27N3O6 |

|---|---|

Poids moléculaire |

477.5 g/mol |

Nom IUPAC |

2-[2-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]-2-oxoethyl]-5-methyl-N-[(2E)-penta-2,4-dienyl]-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C26H27N3O6/c1-6-7-8-13-27-26(31)25-17(3)35-23(29-25)15-19(30)24-16(2)34-22(28-24)12-10-18-9-11-20(32-4)21(14-18)33-5/h6-12,14H,1,13,15H2,2-5H3,(H,27,31)/b8-7+,12-10+ |

Clé InChI |

UITIGNAMFIILBO-DCXZXJRMSA-N |

SMILES isomérique |

CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C)C(=O)NC/C=C/C=C |

SMILES canonique |

CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)C=CC3=CC(=C(C=C3)OC)OC)C)C(=O)NCC=CC=C |

Synonymes |

siphonazole siphonazole A siphonazole B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.